

"4-Ethyl-4'-ethynyl-1,1'-biphenyl" fundamental properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Ethyl-4'-ethynyl-1,1'-biphenyl

Cat. No.: B1373545

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An In-depth Technical Guide to the Fundamental Properties of 4-Ethyl-4'-ethynyl-1,1'-biphenyl

Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of **4-Ethyl-4'-ethynyl-1,1'-biphenyl** (CAS No. 477587-89-6). This unique organic compound, featuring a rigid biphenyl core functionalized with a flexible ethyl group and a reactive terminal alkyne, has emerged as a significant building block in materials science and medicinal chemistry. Its distinct molecular architecture allows for its use in the synthesis of liquid crystals, organic electronics, and complex molecular probes. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, synthesis, and application.

Introduction to a Versatile Biphenyl Derivative

4-Ethyl-4'-ethynyl-1,1'-biphenyl is an aromatic hydrocarbon characterized by a biphenyl backbone. One phenyl ring is substituted with an ethyl group at the 4-position, while the other bears an ethynyl (acetylenic) group at the 4'-position. This para-substitution pattern results in a highly linear, rigid molecular scaffold. The ethyl group provides solubility in organic solvents and can influence molecular packing in the solid state, while the terminal ethynyl group is a versatile chemical handle for a variety of coupling reactions, making it an invaluable synthon for constructing more complex molecular architectures.^[1] Its unique electronic and structural

properties make it a compound of interest for applications ranging from photoluminescent materials to intermediates in drug synthesis.^[1]^[2]

Core Physicochemical Properties

The physical and chemical characteristics of **4-Ethyl-4'-ethynyl-1,1'-biphenyl** are central to its application and handling. It typically presents as a colorless to pale yellow crystalline solid.^[2] Its biphenyl core imparts thermal stability, while the functional groups dictate its solubility and reactivity.

Molecular Structure

The foundational structure consists of two phenyl rings linked by a single bond, with substituents at opposite ends of the molecular axis.

Caption: 2D structure of **4-Ethyl-4'-ethynyl-1,1'-biphenyl**.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	477587-89-6	[1][3]
Molecular Formula	C ₁₆ H ₁₄	[1][2][3]
Molecular Weight	206.28 g/mol	[1][4]
Appearance	Colorless to pale yellow crystalline solid	[2]
Melting Point	~85-88 °C	[2]
Boiling Point	~317-383 °C	[2][5]
Density	~1.031 g/cm ³	[5]
Solubility	Soluble in ether, methylene chloride, benzene; Insoluble in water	[2][6]
IUPAC Name	1-ethyl-4-(4-ethynylphenyl)benzene	[1][4]

Synthesis and Purification Strategies

The synthesis of **4-Ethyl-4'-ethynyl-1,1'-biphenyl** is most commonly achieved through palladium-catalyzed cross-coupling reactions, which offer high yields and excellent functional group tolerance. The Sonogashira coupling is a particularly powerful and widely adopted method for this purpose.

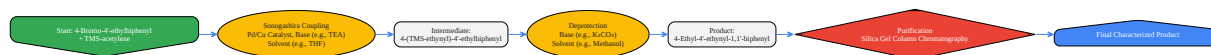
Mechanistic Insight: The Sonogashira Coupling

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl halide.[1] For the synthesis of **4-Ethyl-4'-ethynyl-1,1'-biphenyl**, this typically involves reacting a halo-biphenyl precursor, such as 4-bromo-4'-ethylbiphenyl, with a protected or terminal alkyne source like trimethylsilylacetylene (TMSA), followed by deprotection.

Causality of Choice: This methodology is favored for several reasons:

- **Mild Reaction Conditions:** It proceeds at relatively low temperatures, preserving sensitive functional groups.
- **High Efficiency:** The dual palladium-copper catalytic system ensures high turnover and good yields.
- **Versatility:** It allows for the direct installation of the crucial ethynyl functional group onto the biphenyl core.

The workflow for this synthesis is outlined below.



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Caption: Generalized workflow for the Sonogashira synthesis of the target compound.

Generalized Laboratory Protocol

- **Reactor Setup:** To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-4'-ethylbiphenyl, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$), and a copper(I) co-catalyst (e.g., CuI).
- **Solvent and Reagents:** Add a suitable solvent such as tetrahydrofuran (THF) and a base, typically an amine like triethylamine (TEA).
- **Alkyne Addition:** Add trimethylsilylacetylene (TMSA) to the mixture.
- **Reaction:** Heat the reaction mixture (e.g., to 50-60 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- **Work-up:** After cooling, filter the reaction mixture to remove the catalyst and evaporate the solvent under reduced pressure.
- **Deprotection:** Dissolve the crude intermediate in a solvent mixture like methanol/THF and add a base (e.g., potassium carbonate) to remove the TMS protecting group. Stir at room temperature until deprotection is complete.
- **Purification:** Following a standard aqueous work-up, purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate eluent system, to yield the pure **4-Ethyl-4'-ethynyl-1,1'-biphenyl**.^[7]

Spectroscopic and Analytical Characterization

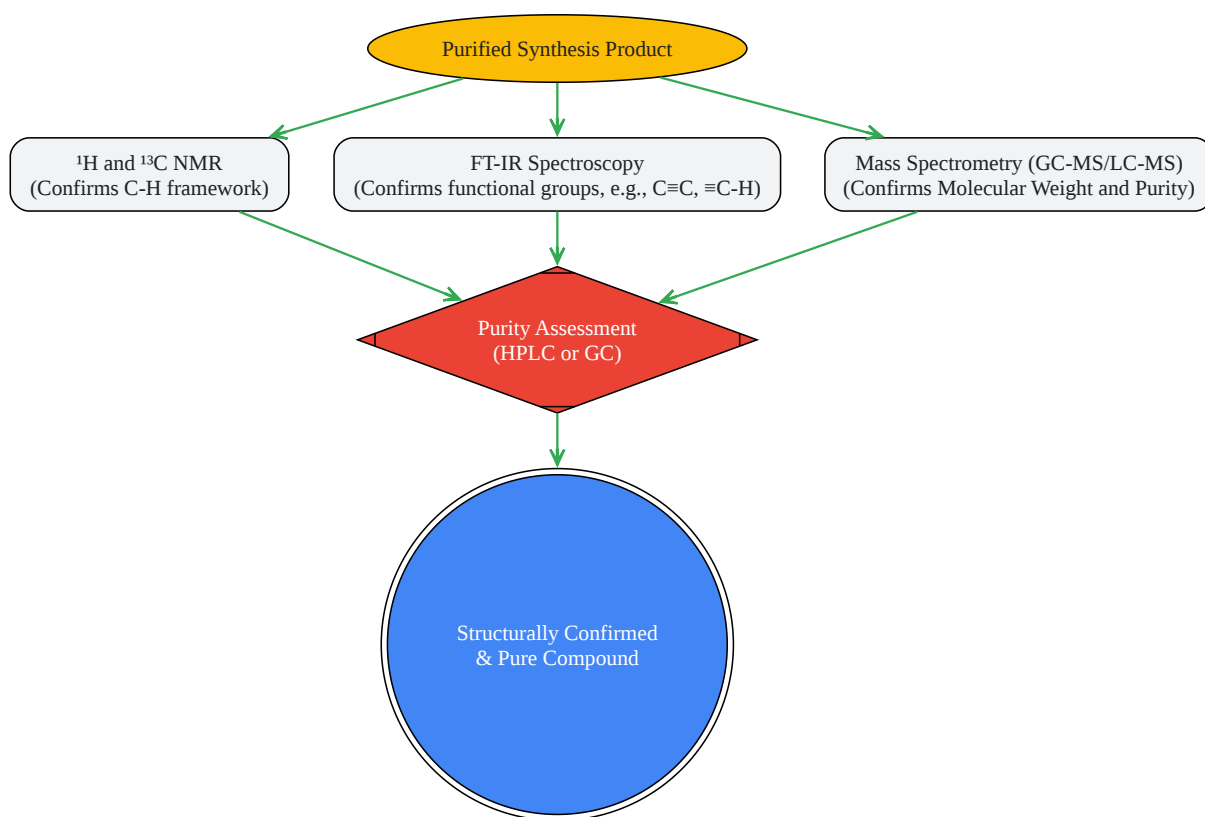
A rigorous characterization protocol is essential to confirm the identity and purity of the synthesized compound. This involves a suite of spectroscopic techniques that probe the molecule's unique structural features.

Expected Spectroscopic Signatures

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the biphenyl rings (typically in the δ 7.2–7.6 ppm range), a singlet for the terminal acetylenic proton (δ ~3.0 ppm), and signals corresponding to the ethyl group—a quartet for the methylene ($-\text{CH}_2-$) protons and a triplet for the methyl ($-\text{CH}_3$) protons.^[8]
- **¹³C NMR:** The carbon NMR would reveal signals for the two sp-hybridized ethynyl carbons (δ ~70-80 ppm) and a series of signals in the aromatic region (δ ~120-140 ppm) for the biphenyl core carbons.^[8]
- **Infrared (IR) Spectroscopy:** The most characteristic peaks would be a sharp, weak absorption around 3300 cm^{-1} due to the $\equiv\text{C-H}$ stretch and another sharp absorption between $2100\text{--}2260\text{ cm}^{-1}$ from the $\text{C}\equiv\text{C}$ triple bond stretch.^[8]
- **Mass Spectrometry (MS):** The mass spectrum should show a prominent molecular ion peak (M^+) at an m/z value corresponding to its molecular weight (~206.28).^[4]

Self-Validating Characterization Workflow

To ensure analytical integrity, a multi-step validation process should be employed.



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Caption: A logical workflow for the analytical characterization of the final product.

Key Applications and Research Areas

The unique combination of a rigid, conjugated biphenyl system with a versatile terminal alkyne makes **4-Ethyl-4'-ethynyl-1,1'-biphenyl** a valuable component in advanced materials and medicinal chemistry.

- **Liquid Crystal Materials:** The linear, rigid structure is a classic feature of calamitic (rod-like) liquid crystals. This compound serves as a core fragment or a precursor for more complex molecules that exhibit mesomorphic phases, which are crucial for display technologies.[\[2\]](#)[\[8\]](#)
- **Organic Electronics:** The conjugated π -system of the biphenyl core, extended by the ethynyl group, facilitates electron delocalization. This makes it a candidate building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can be incorporated into larger conjugated polymers or molecules.[\[1\]](#)
- **Organic Synthesis Intermediate:** The terminal alkyne is a gateway to a vast array of chemical transformations, including "click" chemistry (cycloadditions), further Sonogashira couplings to build molecular wires, and alkynylation reactions.[\[1\]](#)[\[9\]](#) This versatility allows it to be used in the synthesis of complex pharmaceutical compounds and agrochemicals.[\[1\]](#)
- **Medicinal Chemistry:** Biphenyl derivatives are prevalent in drug discovery. This specific compound has been utilized in research related to Alzheimer's disease, likely as a scaffold for developing new diagnostic probes or therapeutic agents.[\[1\]](#)

Safety and Handling

While **4-Ethyl-4'-ethynyl-1,1'-biphenyl** does not present acute toxicity under normal conditions, prudent laboratory practices are essential.[\[2\]](#)

- **Personal Protective Equipment (PPE):** Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[\[2\]](#) Avoid direct contact with skin and eyes.[\[2\]](#)
- **Storage:** Store in a tightly sealed container in a dry, cool place (recommended 2-8 °C) away from oxidizing agents and sources of ignition.[\[2\]](#)

- Hazard Statements: The compound is associated with H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion

4-Ethyl-4'-ethynyl-1,1'-biphenyl is a well-defined organic compound whose fundamental properties make it a highly valuable and versatile tool for scientific research and development. Its straightforward synthesis via robust cross-coupling reactions, combined with the dual functionality of its biphenyl core and reactive alkyne, ensures its continued application in the design of novel materials and complex organic molecules. This guide provides the core knowledge base required for its effective and safe utilization in a research setting.

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- To cite this document: BenchChem. ["4-Ethyl-4'-ethynyl-1,1'-biphenyl" fundamental properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1373545#4-ethyl-4-ethynyl-1-1-biphenyl-fundamental-properties>]

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